molecular formula C18H20N4S B6448783 6-{1-[(5-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549013-64-9

6-{1-[(5-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No.: B6448783
CAS No.: 2549013-64-9
M. Wt: 324.4 g/mol
InChI Key: KMCBUERIRKGFCH-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core linked to a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety, substituted with a (5-methylthiophen-2-yl)methyl group. The pyridine ring provides a planar aromatic system, while the octahydropyrrolo-pyrrole introduces conformational flexibility and stereochemical complexity. The methylthiophenyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

6-[1-[(5-methylthiophen-2-yl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-13-2-4-16(23-13)11-21-7-6-15-10-22(12-17(15)21)18-5-3-14(8-19)9-20-18/h2-5,9,15,17H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCBUERIRKGFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyridine vs. Pyrimidine Derivatives: The target compound’s pyridine-3-carbonitrile core differs from pyrimidine-carbonitrile analogs (e.g., 2-((3-hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile in ). Pyrimidines offer two nitrogen atoms, which can improve solubility via hydrogen bonding but may reduce metabolic stability due to increased polarity . Fused Bicyclic Systems:
  • The octahydropyrrolo[2,3-c]pyrrole in the target compound contrasts with octahydrocyclopenta[c]pyrrole in .

Substituent Analysis

  • Thiophene vs. Benzofuran Derivatives: The (5-methylthiophen-2-yl)methyl group in the target compound provides sulfur-based π-π interactions, differing from 5-bromo-benzofuran derivatives in .
  • Carbonitrile Positioning :
    • The 3-carbonitrile on pyridine (target) vs. 5-carbonitrile on pyrimidine () alters electronic distribution, affecting dipole moments and binding affinities .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents logP* Bioactivity Notes
Target Compound Pyridine + bicyclic pyrrole (5-Methylthiophen-2-yl)methyl ~3.1 Hypothesized kinase inhibition
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Pyridine 2-Thienyl, sulfanyl ~2.8 Antimicrobial activity
2-((3-Hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine Thiazole, 3-hydroxyphenyl ~1.9 Antitumor (in vitro)
Octahydrocyclopenta[c]pyrrole-pyrimidine derivative Pyrimidine + bicyclic system Trifluoromethylphenyl, tetrazole ~4.0 RBP4 antagonism

*Calculated using fragment-based methods.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The octahydropyrrolo-pyrrole’s nitrogen atoms may enhance aqueous solubility compared to fully aromatic systems (e.g., thieno[2,3-b]pyridines in ) .

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